

Application Note: Quantification of (-)-Lavandulyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: (-)-Lavandulyl acetate

Cat. No.: B1674580

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Abstract

This application note details a comprehensive protocol for the quantitative analysis of **(-)-Lavandulyl acetate**, a significant monoterpene ester found in lavender oil and other essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for sample preparation, instrument setup, and data analysis, ensuring accurate and reproducible quantification. This protocol is designed for researchers in natural product chemistry, quality control of essential oils, and drug development professionals investigating the therapeutic properties of specific terpenes.

Introduction

(-)-Lavandulyl acetate is a chiral monoterpene ester that contributes to the characteristic aroma of lavender (*Lavandula angustifolia*) essential oil[1][2][3]. Beyond its aromatic properties, there is growing interest in the pharmacological activities of individual terpene isomers. Accurate quantification of these compounds is crucial for the standardization of essential oils, investigation of their biological effects, and development of terpene-based therapeutics. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **(-)-Lavandulyl acetate** in complex matrices[2][4]. This document provides a detailed protocol

for the quantification of **(-)-Lavandulyl acetate** using GC-MS in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity.

Experimental Protocol

Materials and Reagents

- Solvent: Ethyl acetate or n-Hexane (GC grade or higher)
- Standard: **(-)-Lavandulyl acetate** ($\geq 95\%$ purity)
- Internal Standard (IS): n-Tridecane or other suitable n-alkane not present in the sample^[5]
- Sample: Essential oil or other matrix containing **(-)-Lavandulyl acetate**
- Equipment:
 - Gas Chromatograph with Mass Spectrometer (GC-MS)
 - Autosampler vials (2 mL) with inserts
 - Micropipettes
 - Vortex mixer
 - Centrifuge

Standard and Sample Preparation

2.1. Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **(-)-Lavandulyl acetate** standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

2.2. Internal Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of n-Tridecane and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

2.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solution with ethyl acetate to achieve a concentration range of, for example, 0.1, 0.5, 1, 5, 10, 25, and 50 $\mu\text{g/mL}$. Spike each calibration standard with the internal standard to a final concentration of 10 $\mu\text{g/mL}$.

2.4. Sample Preparation: Accurately weigh 100 mg of the essential oil or sample matrix into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. Dilute the sample solution further if the concentration of **(-)-Lavandulyl acetate** is expected to be high. Spike the final diluted sample with the internal standard to a final concentration of 10 µg/mL. Vortex the solution and, if necessary, centrifuge to remove any particulates before transferring to a GC-MS vial.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter	Condition
Gas Chromatograph	Agilent 7890B or equivalent
Column	DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5]
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (e.g., 50:1) or Splitless, depending on concentration
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 minutes, ramp at 5 °C/min to 240 °C, hold for 5 minutes[6]
Mass Spectrometer	Agilent 5977B or equivalent
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV[7]
Acquisition Mode	Selected Ion Monitoring (SIM)[4][8]
Transfer Line Temperature	280 °C

Selected Ion Monitoring (SIM) Parameters

For the quantification of **(-)-Lavandulyl acetate**, the following ions are recommended based on its mass spectrum. The most abundant and specific ion should be chosen as the quantifier ion, with one or two other characteristic ions as qualifiers to ensure peak identity.

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
(-)-Lavandulyl acetate	~12-15 (dependent on exact conditions)	69	43, 93, 121
n-Tridecane (IS)	~10-12 (dependent on exact conditions)	57	43, 71

Note: The retention times are estimates and should be confirmed by injecting the pure standard.

Quantitative Data and Method Validation

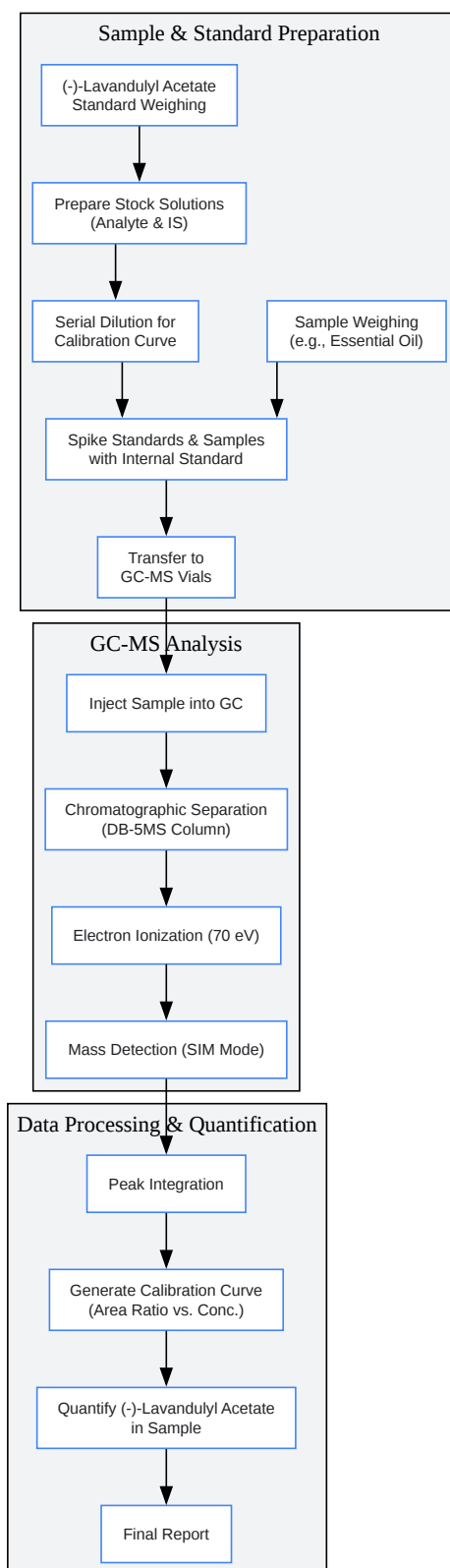
A calibration curve should be generated by plotting the ratio of the peak area of **(-)-Lavandulyl acetate** to the peak area of the internal standard against the concentration of the calibration standards. The linearity of the method should be assessed by the coefficient of determination (R^2), which should be ≥ 0.99 .

Table 1: Summary of Quantitative and Validation Parameters (Typical Values)

Parameter	(-)-Lavandulyl acetate
Molecular Formula	C ₁₂ H ₂₀ O ₂ [9]
Molecular Weight	196.29 g/mol
CAS Number	20777-39-3[9]
Retention Index (DB-5 type column)	~1280 - 1310
Quantifier Ion (m/z)	69[7]
Qualifier Ions (m/z)	43, 93, 121[7]
Linearity Range (µg/mL)	0.1 - 50
Coefficient of Determination (R ²)	≥ 0.99[5]
Limit of Detection (LOD) (µg/mL)	~0.05 - 0.25[5][10]
Limit of Quantification (LOQ) (µg/mL)	~0.15 - 0.75[5][10]
Accuracy (% Recovery)	85 - 115%[4][5]
Precision (% RSD)	< 15%[4][5]

Note: The values for LOD, LOQ, Accuracy, and Precision are typical ranges observed for terpene analysis and should be experimentally determined for this specific method.[4][5][10]

Experimental Workflow Diagram



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